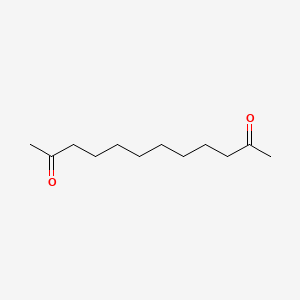

dodecane-2,11-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecane-2,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALFUWZSWAKBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334934 | |

| Record name | 2,11-Dodecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7029-09-6 | |

| Record name | 2,11-Dodecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dodecane 2,11 Dione and Analogous Diketones

Established Synthetic Pathways for Symmetrical 1,12-Diketones

The synthesis of symmetrical long-chain diketones, such as those analogous to dodecane-2,11-dione, has traditionally relied on well-established organic reactions. These methods often involve the coupling of smaller molecular fragments to build the carbon backbone, followed by or concurrent with the introduction of the ketone functional groups.

Classical Approaches to C-C Bond Formation for Long-Chain Diketones

Classical methods for carbon-carbon bond formation are fundamental to the synthesis of long-chain diketones. rsc.orgresearchgate.net These reactions often employ enolates as key nucleophiles in condensation reactions. rsc.org For instance, the Claisen condensation, a cornerstone of C-C bond formation, can be adapted to produce β-diketones, which can serve as precursors to longer chain systems. nih.govijpras.com Modifications of this approach, such as the acylation of alkyl aryl ketones with alkanoic acids, have been reported. nih.gov

Enzymatic approaches have also been explored for the stereoselective construction of C-C bonds. frontiersin.org Aldolases, for example, catalyze the condensation of aldols, creating two new chiral centers in the process. frontiersin.org While often focused on smaller, more functionalized molecules, the principles of these enzymatic reactions offer potential for the synthesis of long-chain structures. rsc.org

Oxidative Strategies for Dione (B5365651) Generation

Oxidative methods provide a direct route to diketones from various precursors. The oxidation of diols is a common strategy, and reagents like N-bromosuccinimide (NBS) have been successfully used for the synthesis of 1,2-diketones from their corresponding 1,2-diols. researchgate.net The oxidation of secondary alcohols to ketones is a well-established transformation in organic synthesis. researchgate.netrsc.org For instance, the oxidative dehydrogenation of 3-hydroxybutanone to butane-2,3-dione highlights the feasibility of converting hydroxyketones to diketones. researchgate.netrsc.org

Other oxidative strategies include the oxidation of alkenes and alkynes. organic-chemistry.org Transition metal catalysts, such as those based on ruthenium, can efficiently oxidize alkenes to α-diketones. organic-chemistry.org Similarly, the oxidation of internal alkynes using various oxidizing agents, including potassium permanganate (B83412) and osmium tetroxide, can yield 1,2-diketones. rsc.org The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or unwanted side reactions.

Modern Catalytic Syntheses of this compound Scaffolds

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for the construction of complex molecules. Transition metal catalysis, in particular, has provided powerful tools for the efficient and selective synthesis of diketones, including those with long aliphatic chains.

Transition Metal-Catalyzed Reactions in Dione Construction

Transition metals such as palladium, ruthenium, and iridium have emerged as versatile catalysts for the synthesis of diketones. rsc.orgresearchgate.net These metals can facilitate a variety of transformations, including carbonylative couplings and enantioselective hydrogenations, offering access to a wide range of diketone structures with high efficiency and selectivity. nih.govresearchgate.net

Palladium-catalyzed carbonylation reactions are a powerful method for introducing carbonyl groups into organic molecules. uni-rostock.denih.gov These reactions often utilize carbon monoxide as a C1 source to construct ketones and diketones. nih.gov For example, the palladium-catalyzed carbonylative α-arylation of ketones with aryl bromides provides a direct route to 1,3-diketones. nih.gov This methodology has been shown to be adaptable to a variety of aryl and heteroaryl bromides. nih.gov

The development of heterogeneous palladium catalysts has further enhanced the practicality of these transformations, allowing for easier catalyst separation and recycling. researcher.life For instance, an SBA-15-anchored bidentate phosphine (B1218219) palladium(0) complex has been successfully employed in the carbonylative coupling of aryl halides and organoaluminum compounds to produce 1,2-diketones. researcher.life

Table 1: Examples of Palladium-Catalyzed Carbonylative Transformations for Diketone Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| [Pd(dba)₂]/DPPP | Ketone enolate, Aryl bromide, CO | 1,3-Diketone | nih.gov |

| SBA-15-anchored Pd(0) complex | Aryl halide, Organoaluminum compound, t-Butyl isocyanide (CO surrogate) | 1,2-Diketone | researcher.life |

| Palladium catalyst | Terminal alkyne, 1,3-Diketone, CO | Substituted endocyclic enol lactones | uni-rostock.de |

This table is for illustrative purposes and does not represent an exhaustive list.

Ruthenium and iridium complexes are highly effective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions, providing enantiomerically enriched products. researchgate.netbohrium.comrsc.org These methods are particularly valuable for the synthesis of chiral diols from diketones, which can then be oxidized to the corresponding chiral diketones if desired.

Ruthenium catalysts, such as those derived from BINAP and DAIPEN ligands, have been used for the asymmetric hydrogenation of 1,4-diketones to produce chiral 1,4-diols with excellent enantioselectivity and diastereoselectivity. researchgate.net Similarly, iridium complexes have been employed in the reductive amination and transfer hydrogenation of diketones to access chiral β- and γ-amino alcohols. rsc.org While these examples focus on the reduction of diketones, the resulting chiral diols and amino alcohols are valuable precursors for the synthesis of chiral diketones and other complex molecules.

Iridium catalysts have also been utilized in C-H activation reactions to form C-C bonds. For example, iridium-catalyzed C(sp³)–H addition reactions of secondary alcohols to alkynes can produce alkenylated tertiary alcohols with high regio- and enantioselectivity. acs.org

Table 2: Examples of Ru- and Ir-Catalyzed Enantioselective Transformations Related to Diketones

| Catalyst Type | Reactants | Product Type | Key Feature | Reference |

| Ruthenium | 1,4-Diaryl diketone, H₂ | Chiral 1,4-Diarylbutane-1,4-diol | High enantio- and diastereoselectivity | researchgate.net |

| Iridium | Diketone, Aromatic amine, HCO₂H | β- and γ-Amino alcohol | Reductive amination and transfer hydrogenation | rsc.org |

| Iridium | Secondary alcohol, Alkyne | Alkenylated tertiary alcohol | Enantioselective C-H alkenylation | acs.org |

| Ruthenium | 1-Aryl-1,2-propanedione, HCOOH/NEt₃ | Optically active 1-aryl-2-hydroxy-1-propanone or anti-1-aryl-1,2-propanediol | Asymmetric transfer hydrogenation | bohrium.com |

This table highlights the utility of these catalysts in generating chiral building blocks from or for diketone synthesis.

Organocatalytic Methods for Dione Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules, including diketones. rsc.org These methods often provide high selectivity and efficiency under mild conditions. rsc.org The synthesis of diketones via organocatalysis frequently involves leveraging the reactivity of enolates, enamines, or other catalytically generated intermediates to form new carbon-carbon bonds.

A prominent application of organocatalysis in dione synthesis is the Michael addition. For instance, thiourea (B124793) catalysts derived from the cinchona alkaloid framework have demonstrated excellent activity and enantioselectivity in the conjugate addition of 1,3-diketones to acceptors like β-nitrostyrene, achieving high yields (up to 95%) and enantiomeric excess (up to 97% ee). maynoothuniversity.ie While this example forms a more complex dione, the principle of organocatalytic conjugate addition is broadly applicable.

Similarly, proline and its derivatives are workhorse catalysts for asymmetric reactions. Ionic liquid-supported proline has been used to catalyze the synthesis of the Wieland-Miescher ketone, a bicyclic diketone. eurekaselect.com The process begins with a Michael addition followed by an intramolecular aldol (B89426) condensation in a Robinson annulation cascade. eurekaselect.com This highlights the ability of organocatalysts to facilitate sequential reactions to build complex dione architectures. The development of organocatalytic methods for cascade reactions starting from cyclic 1,3-diketones and α,β-unsaturated aldehydes has also been a significant area of research. beilstein-journals.org

The table below summarizes selected organocatalytic methods used in the synthesis of various dione structures.

| Catalyst Type | Reaction Type | Substrates | Product Type | Key Findings |

| Cinchona-based Thiourea | Michael Addition | 1,3-Diketones, β-Nitrostyrene | Functionalized Diketones | Excellent activity and enantioselectivity (up to 95% yield, 97% ee). maynoothuniversity.ie |

| Proline-based Ionic Liquid | Robinson Annulation (Michael/Aldol) | 2-Methyl-1,3-cyclohexanedione, α,β-Unsaturated Ketone | Bicyclic Diketone (Wieland-Miescher Ketone) | Good yield and enantioselectivity; catalyst is recyclable. eurekaselect.com |

| Bifunctional Squaramide | Michael Addition | Cyclopentane-1,2-dione, Alkylidene Oxindoles | Substituted Diones | High enantioselectivities and moderate diastereoselectivities. beilstein-journals.org |

| Primary Amines | Annulation | Diones, Methyl Vinyl Ketone | Bicyclic Diketones | Excellent yields (95%) and enantioselectivities (up to 96% ee) achieved under solvent-free conditions with a co-catalyst. mdpi.com |

Applications of Cyclodextrin-Catalyzed Reactions in Diketone Synthesis

Cyclodextrins (CDs), as macrocyclic oligosaccharides, function as supramolecular catalysts, often in aqueous media, which aligns with the principles of green chemistry. nih.govmdpi.com Their hydrophobic inner cavity can encapsulate substrate molecules, mimicking an enzymatic active site and facilitating reactions by bringing reactants into close proximity. mdpi.commdpi.com

While the direct synthesis of this compound using cyclodextrin (B1172386) catalysis is not extensively documented, the application of CDs in reactions involving diketones is well-established. For example, modified cyclodextrins have been employed as efficient catalysts for the one-pot, multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, which uses 1,2-diketones as a key starting material. nih.govnih.gov In these syntheses, β-cyclodextrin functionalized with propyl sulfonic acid (β-CD-PSA) acts as a recyclable catalyst under solvent-free conditions, leading to excellent product yields. nih.gov

The catalytic action of cyclodextrins stems from the formation of inclusion complexes with reactants. mdpi.com This encapsulation can enhance the stability and solubility of reactants in water, as seen in the Diels-Alder reaction of cyclopentadiene. mdpi.com For the synthesis of a long-chain, non-polar molecule like this compound, a cyclodextrin catalyst could potentially facilitate the coupling of hydrophobic precursors in an aqueous environment. The stabilization of reactive intermediates is another key feature; for instance, β-cyclodextrin can form a stable inclusion complex with difluorobenzocyclooctyne, a highly reactive species, preventing its undesired trimerization. acs.org

The table below highlights applications of cyclodextrin-based catalysts in reactions involving diones and related transformations.

| Cyclodextrin Derivative | Reaction Type | Substrates | Role of Cyclodextrin | Key Findings |

| β-Cyclodextrin-Propyl Sulfonic Acid (β-CD-PSA) | Multi-component Condensation | 1,2-Diketones, Aldehydes, Amines, Ammonium Acetate (B1210297) | Supramolecular catalyst | Efficient one-pot synthesis of tetrasubstituted imidazoles in excellent yields under solvent-free conditions. nih.govnih.gov |

| Per-6-amino-β-CD | Henry (Nitroaldol) Reaction | Nitroalkanes, Aldehydes | Asymmetric catalyst | Creates a new stereogenic center, demonstrating potential for stereoselective C-C bond formation. mdpi.com |

| Methylated-β-CD | Diels-Alder Reaction | Cyclopentadiene, Unsaturated Polyester | Enhances stability and solubility of monomer in water. mdpi.com | Forms a polypseudorotaxane via an inclusion complex. mdpi.com |

| Native β-CD | Reduction | α-Azido-aryl Ketones | Chiral host for asymmetric induction | Catalyzes the enantioselective reduction to corresponding alcohols with NaBH4 in water. mdpi.com |

Advanced Synthetic Techniques for this compound Derivatives

"One-Pot" Preparations of Diketones

"One-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents a highly efficient strategy for constructing dione frameworks. Various methods have been developed for the one-pot synthesis of α-, γ-, and other diketones from simple precursors.

A notable example is the one-pot cascade synthesis of α-diketones from aldehydes and ketones. rsc.orgrsc.org This method utilizes a bifunctional iron nanocomposite catalyst and hydrogen peroxide as a green oxidant in water, converting a wide range of substrates into their corresponding α-diketones under mild conditions. rsc.orgrsc.org Another approach involves the conjugate addition of nitroalkanes to α,β-unsaturated ketones or esters, followed by in-situ conversion to afford γ-diketones and γ-keto esters, respectively. organic-chemistry.org This process is facilitated by the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org Similarly, 1,4-diketones can be conveniently synthesized in one pot via the conjugate addition of lithium enolates of ketones to nitroalkenes, followed by hydrolysis. researchgate.net

These methodologies showcase the power of one-pot procedures to assemble diketone structures that would otherwise require multiple, distinct synthetic operations.

| Diketone Type | Method | Precursors | Catalyst/Reagents | Key Advantages |

| α-Diketones | Cascade Reaction | Aldehydes, Ketones | Bifunctional iron nanocomposite, H₂O₂ | Green (water solvent, H₂O₂ oxidant), broad substrate scope. rsc.orgrsc.org |

| γ-Diketones | Conjugate Addition/Nef-type Reaction | α,β-Unsaturated Ketones, Primary Nitroalkanes | DBU | Streamlined process avoiding harsh conditions of traditional multi-step methods. organic-chemistry.org |

| 1,4-Diketones | Conjugate Addition/Hydrolysis | Ketones, Nitroalkenes | Lithium enolates, HCl | Convenient synthesis from readily available starting materials. researchgate.net |

| 1,2-Diketones (Benzils) | Benzoin (B196080) Condensation/Oxidation | Aromatic Aldehydes | N,N-dialkylbenzimidazolium salt, FeCl₃ | Simple and convenient one-pot procedure directly from aldehydes. tandfonline.com |

Tandem Reactions for Complex Dione Architectures

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. researchgate.net This powerful strategy allows for the rapid construction of molecular complexity from simple starting materials and is increasingly applied to the synthesis of intricate molecular architectures, including those containing dione motifs. researchgate.netnih.gov

Organocatalysis is a frequent enabler of tandem reactions. For example, an organocascade reaction proceeding through a vinylogous Michael-aldol sequence has been developed to furnish spiroheterocycles containing a dione moiety and three stereocenters. acs.org Another example is the catalytic asymmetric construction of spirooxindoles fused with a seven-membered ring, which is achieved via a three-component tandem reaction involving a chiral phosphoric acid catalyst. nih.gov This reaction proceeds through a cascade of enamine-imine formation followed by an intramolecular Mannich reaction. nih.gov

Transition metals also play a crucial role in catalyzing tandem sequences. Palladium-catalyzed tandem processes, such as Heck-Suzuki reactions, have been used to synthesize dihydrobenzofuran derivatives and other heterocyclic structures. mdpi.com While these examples often yield complex cyclic diones, the underlying principles of tandem reactions—such as a Michael-aldol cascade or a coupling-cyclization sequence—could be strategically adapted for the linear, yet potentially complex, assembly of this compound derivatives. For instance, a tandem reaction could be designed to couple two C6 fragments or to elaborate a C12 chain in a single, efficient step.

| Reaction Name/Type | Catalyst | Key Transformations | Product Architecture | Significance |

| Michael-Aldol Cascade | Secondary Amine (Organocatalyst) | Vinylogous Michael addition, Aldol condensation | Spirocyclic Diketones | Builds three stereocenters, including an all-carbon quaternary center, in one step. acs.org |

| Enamine-Imine/Mannich Cascade | Chiral Phosphoric Acid (Organocatalyst) | Enamine formation, Imine formation, Intramolecular Mannich reaction | Spirobenzodiazepine Oxindoles | Asymmetric synthesis of complex spiro-heterocycles with high enantioselectivity. nih.gov |

| Rh(III)-Catalyzed C-H Activation/Annulation | [Cp*RhCl₂]₂/AgSbF₆ | C-H activation, Cyclization | Fused Polycyclic Indoles | Redox-neutral, highly efficient method for constructing complex fused N-heterocycles. rsc.org |

| Ugi/Intramolecular Diels-Alder | None (Spontaneous) | Ugi multi-component reaction, Intramolecular Diels-Alder | Furo[2,3-f]isoindole derivatives | High substituent variation and rapid assembly of complex scaffolds from simple inputs. beilstein-journals.org |

Strategic Use of Precursors and Building Blocks in this compound Synthesis

The synthesis of a target molecule like this compound relies heavily on the strategic selection of precursors and building blocks. The ideal starting materials are readily available, inexpensive, and can be converted to the target structure through efficient and high-yielding chemical transformations.

Exploitation of Acetone (B3395972) and Related Ketones

Acetone, the simplest ketone, and its close relatives are valuable C3 building blocks in organic synthesis due to their low cost and reactivity at both the carbonyl carbon and the α-positions. louisville.edu For a symmetrical C12 molecule like this compound, synthetic strategies can be envisioned that utilize smaller ketone precursors.

Direct conversion of simple ketones to more complex diones has been demonstrated. In a one-pot cascade synthesis of α-diketones, acetone was successfully converted into the corresponding α-diketone in a 61-71% yield, showcasing that even simple aliphatic ketones can be valuable substrates. rsc.org Another synthetic route involves the reaction of acetone with α,ω-dichloro-α,ω-disulfinylalkanes. lookchem.com In this process, acetone is first converted to a bis-sulfinyloxirane intermediate, which is subsequently treated with sodium benzenethiolate (B8638828) to yield a diketone product. lookchem.com

While not a direct synthesis of this compound, a patent describes the reaction of 1,8-dibromooctane-2,7-dione in acetone as a solvent, indicating the compatibility of such diketone structures with simple ketone environments. google.com The synthesis of this compound itself could be approached by coupling two C6 fragments, which could be derived from precursors like 2-hexanone (B1666271) or cyclohexanone, or through a multi-step elongation process starting from acetone. For example, the generation of ketone bodies like acetone from acetyl-CoA in biological systems provides a conceptual parallel for building longer chains from C2/C3 units. louisville.edu

| Precursor | Reaction/Method | Reagents | Product | Research Finding |

| Acetone | One-Pot Cascade Synthesis | Benzaldehyde, Fe@NPC-800 catalyst, H₂O₂ | α-Diketone | Aliphatic ketones like acetone can be efficiently converted to diketones in good yields (61-71%). rsc.org |

| Acetone | Darzens-type Condensation / Ring Opening | Ditosyl-dichlorodisulfinylalkane, LDA, Sodium benzenethiolate | α,α'-bis(phenylthio)diketone | Acetone is converted to a bis-sulfinyloxirane intermediate which is then transformed into a diketone. lookchem.com |

| Heptan-2-one | One-Pot Cascade Synthesis | Benzaldehyde, Fe@NPC-800 catalyst, H₂O₂ | α-Diketone | Demonstrates the applicability of the method to longer-chain methyl ketones. rsc.org |

| 11-Mercapto-2-undecanone | Nanoparticle Functionalization | Aminooxy-functionalized surfaces | Surface-bound Oxime | A long-chain methyl ketone used as a building block for creating complex, functionalized surfaces. louisville.edu |

Utility of Dihaloalkanes and Unsaturated Hydrocarbons in Chain Elongation

The construction of the long carbon backbone of molecules like this compound often relies on chain elongation strategies. Among the most versatile precursors for these syntheses are dihaloalkanes and unsaturated hydrocarbons, which provide the necessary carbon framework for building the target diketone.

Dihaloalkanes, particularly α,ω-dihaloalkanes such as 1,10-dibromodecane (B1670030), serve as key building blocks. chemicalbook.comresearchgate.net These molecules can undergo nucleophilic substitution reactions at both ends, making them ideal for connecting two separate molecular fragments or for building a chain symmetrically. For instance, 1,10-dibromodecane can be synthesized from its corresponding diol, 1,10-decanediol, by reaction with hydrobromic acid. chemicalbook.com This dihalide can then be used in alkylation reactions to form the carbon skeleton. researchgate.net A related compound, 1,10-dibromodecane-2,9-dione, has been used as a precursor in the synthesis of more complex molecules, illustrating the utility of functionalized dihaloalkanes in organic synthesis. google.com The synthesis of this dibromodiketone can be achieved through the bromination of the parent diketone, decane-2,9-dione.

Unsaturated hydrocarbons, especially terminal alkynes, offer another powerful route to symmetrical diketones. nih.gov The hydration of an alkyne is a classic method for synthesizing a ketone. organic-chemistry.orglibretexts.org This reaction typically proceeds via Markovnikov addition of water across the triple bond, often catalyzed by mercury(II) salts, to form an enol intermediate which rapidly tautomerizes to the more stable ketone. libretexts.org By applying this reaction to a long-chain α,ω-dialkyne, it is possible to introduce ketone functionalities at both ends of the molecule simultaneously, yielding a symmetrical diketone. Various catalytic systems, including those based on gold, have been developed to effect alkyne hydration under mild conditions. organic-chemistry.org

The table below summarizes these chain elongation approaches.

| Precursor Type | Example Precursor | General Reaction | Product Type |

| Dihaloalkane | 1,10-Dibromodecane | Nucleophilic Substitution / Alkylation | Long-chain carbon skeleton |

| Unsaturated Hydrocarbon | α,ω-Dialkyne | Double Hydration | Symmetrical Diketone |

Design of Protected Intermediates

In multi-step syntheses of complex molecules like this compound, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pubmasterorganicchemistry.com This "masking" is achieved using a protecting group. For the synthesis of diketones, where reactions might need to be performed selectively at one carbonyl group or at another part of the molecule without affecting the carbonyls, protecting groups are indispensable. masterorganicchemistry.comlibretexts.org

The most common protecting group for ketones is the acetal (B89532) (sometimes called a ketal when derived from a ketone). pressbooks.pubmasterorganicchemistry.com Acetals are formed by reacting the ketone with an alcohol, typically a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.org The resulting cyclic acetal is stable under neutral to strongly basic or nucleophilic conditions, which would otherwise react with the unprotected ketone. libretexts.orgrsc.org This stability allows for a wide range of subsequent chemical transformations to be carried out on other parts of the molecule. libretexts.org

A suitable protecting group must meet several criteria: it must be easy to introduce ("protect") and remove ("deprotect"), and it must be robust enough to withstand the conditions of the intermediate synthetic steps. pressbooks.pub Acetals fulfill these requirements effectively. The protection step is a straightforward acid-catalyzed reaction, and deprotection is typically achieved by simple hydrolysis with aqueous acid, which regenerates the original ketone. pressbooks.publibretexts.org The strategic application of protecting groups allows for the selective modification of molecules containing multiple reactive sites, a common challenge in the synthesis of long-chain functionalized compounds. rsc.org

The table below details common protecting groups for ketones.

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Acetal (cyclic) | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, H₂SO₄) |

| Acetal (acyclic) | 2 equivalents of an alcohol (e.g., Methanol), Acid catalyst | Aqueous Acid |

Reaction Chemistry and Transformational Studies of Dodecane 2,11 Dione

Nucleophilic Reactivity at Carbonyl Centers

The electrophilic nature of the carbonyl carbons in dodecane-2,11-dione makes them susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to diverse functionalized long-chain alkanes.

Nucleophilic addition is a fundamental reaction of ketones. For this compound, this can occur at one or both carbonyl groups, depending on the stoichiometry and reaction conditions. Typical nucleophiles include organometallic reagents (like Grignard or organolithium reagents), cyanide ions, and hydride reagents.

For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) can convert the ketone functionalities into tertiary alcohols. If one equivalent of the reagent is used, a mixture of the starting diketone, a mono-addition product (a keto-alcohol), and a di-addition product (a diol) can be expected. Using two or more equivalents drives the reaction towards the formation of the corresponding diol, 2,11-dialkyl-dodecane-2,11-diol. These reactions are crucial for building more complex carbon skeletons.

Similarly, nucleophilic addition of cyanide, typically from a source like HCN or NaCN, would lead to the formation of cyanohydrins. These intermediates are valuable as they can be further hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols.

The presence of two ketone groups within the same molecule opens up the possibility of intramolecular reactions, which are particularly important in the synthesis of cyclic compounds. libretexts.org this compound, being a 1,10-diketone, is a prime candidate for intramolecular cyclization.

The most common of these is the intramolecular aldol (B89426) condensation. organicchemistrytutor.commasterorganicchemistry.compressbooks.pub In the presence of a base, an enolate can be formed at one of the α-carbons (C-1, C-3, C-10, or C-12). This enolate can then act as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orgyoutube.com The stability of the resulting ring determines the major product. organicchemistrytutor.compressbooks.pub For this compound, enolization at C-1 and subsequent attack on the C-11 carbonyl (or vice-versa) would lead to a large, 12-membered ring, which is a common structure in macrocyclic compounds like musks. The initial aldol addition product is a β-hydroxy ketone, which can then dehydrate under the reaction conditions to yield a cyclic α,β-unsaturated ketone.

| Reactant | Conditions | Product Type | Ring Size |

| This compound | Base (e.g., NaOH, KOH) | Intramolecular Aldol Condensation Product | 12-membered ring |

Another significant cyclization is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with amines or sulfurating agents to form heterocycles like pyrroles or furans. While this compound is a 1,10-diketone and not suited for the classic Paal-Knorr reaction leading to five-membered rings, analogous condensations with diamines can lead to the formation of large macrocyclic diimines.

Electrophilic Transformations of this compound

While the carbonyl carbon is electrophilic, the α-carbons (positions 1, 3, 10, and 12) are acidic and can be deprotonated to form enolates. These enolates are nucleophilic and can react with various electrophiles in α-substitution reactions. google.com This reactivity allows for the introduction of functional groups adjacent to the carbonyls.

Common electrophilic transformations include:

Halogenation: In the presence of acid or base, this compound can be halogenated at the α-positions with reagents like Br₂ or Cl₂.

Alkylation: The enolate can be alkylated by treating it with a strong base (like LDA) followed by an alkyl halide. This is a powerful method for C-C bond formation at the α-carbon. The use of polar aprotic solvents such as dimethylformamide or dimethylsulfoxide is often preferred for such reactions. google.com

These reactions can be controlled to achieve mono- or poly-substitution, depending on the reaction conditions and the amount of base and electrophile used.

Rearrangement Reactions and Skeletal Modifications

The carbon skeleton of this compound can be altered through various rearrangement reactions. researchgate.net One of the most relevant for diketones is the Baeyer-Villiger oxidation, which, while an oxidation, involves a rearrangement step. beilstein-journals.orgsigmaaldrich.comnih.gov This reaction converts ketones into esters (or lactones from cyclic ketones) using peroxy acids like m-CPBA or peroxyacetic acid. sigmaaldrich.comyoutube.com For an unsymmetrical ketone, the migratory aptitude of the adjacent groups determines the product. In the symmetrical this compound, oxidation of one ketone group would involve the migration of either a methyl group or the long C9 alkyl chain. Based on typical migratory aptitudes (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl), the larger alkyl chain is expected to migrate, leading to the formation of an ester. If both ketones react, a diester is formed. The general mechanism involves the initial addition of the peracid to the carbonyl group, followed by the concerted migration of an alkyl group to the adjacent oxygen atom. beilstein-journals.org

Another potential rearrangement is the Favorskii rearrangement, which occurs on α-halo ketones in the presence of a base. This reaction would first require the halogenation of this compound at an α-position as described in section 3.2. The subsequent reaction with a base like sodium hydroxide (B78521) would lead to a ring contraction and the formation of a carboxylic acid derivative, fundamentally altering the carbon skeleton.

Redox Chemistry of 1,10-Diketones

The term in the outline "1,12-Diketones" is a broader class; this compound is specifically a 1,10-diketone. Its redox chemistry involves the selective reduction of the carbonyl groups or their oxidation.

Selective Reductions: The two ketone groups of this compound can be reduced to secondary alcohols. The choice of reducing agent determines the outcome.

Reduction to Diol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both ketones to the corresponding diol, dodecane-2,11-diol.

Selective Reduction to Keto-alcohol: Achieving selective mono-reduction is more challenging and often requires milder or sterically hindered reducing agents, or the use of protecting groups. For example, one could use a bulky reducing agent that might react preferentially at one site, or use protecting group chemistry to block one ketone while the other is reduced. A reported method for selective reduction involves the in situ protection of one ketone using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a phosphine (B1218219), followed by reduction with a borane (B79455) complex. jst.go.jp

Clemmensen or Wolff-Kishner Reduction: To completely remove the carbonyl oxygen atoms and form the parent alkane (dodecane), forcing conditions like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) can be employed.

Oxidations: As mentioned previously, the most significant oxidative reaction for this diketone is the Baeyer-Villiger oxidation, which converts the ketones to esters. beilstein-journals.orgsigmaaldrich.comnih.gov This reaction is a powerful tool for synthesizing esters from ketones and has broad applications. nih.gov The reaction proceeds via the Criegee intermediate, which is formed by the addition of a peracid to the ketone. beilstein-journals.org

| Transformation | Reagent(s) | Product |

| Double Reduction | LiAlH₄ or NaBH₄ | Dodecane-2,11-diol |

| Selective Mono-reduction | 1. TMSOTf, PPh₃ 2. Borane-THF 3. TBAF | 11-hydroxy-dodecan-2-one |

| Deoxygenation | Zn(Hg), HCl or H₂NNH₂, KOH | Dodecane (B42187) |

| Oxidative Rearrangement | m-CPBA or other peracids | Diester (via Baeyer-Villiger) |

Electrochemical Investigations of Dione (B5365651) Reduction Mechanisms

The electrochemical reduction of diones is a valuable method for generating various cyclic and acyclic products. While specific studies on the electrochemical reduction of this compound are not extensively documented, the mechanism can be inferred from the behavior of other long-chain aliphatic diones. The process generally involves the transfer of electrons to the carbonyl groups, leading to the formation of radical anions and dianions.

The reduction mechanism is highly dependent on the experimental conditions, including the electrode material, solvent, and the presence of proton donors. In aprotic media, the initial step is typically the reversible one-electron reduction of one of the carbonyl groups to form a radical anion. This can be followed by a second one-electron transfer to the same carbonyl group to form a dianion, or to the other carbonyl group to form a diradical anion.

Subsequent reactions of these intermediates determine the final product distribution. Intramolecular cyclization is a common pathway, particularly for long-chain diones like this compound, where the two carbonyl groups can come into close proximity. This can lead to the formation of cyclic diols. The presence of proton donors will influence the protonation steps of the anionic intermediates, affecting the selectivity of the reaction.

Table 1: Plausible Electrochemical Reduction Pathways of this compound

| Step | Reaction | Intermediate/Product |

| 1 | One-electron reduction | Radical anion |

| 2 | Second one-electron reduction | Dianion or Diradical anion |

| 3a | Intramolecular cyclization | Cyclic radical anion/dianion |

| 3b | Protonation | Hydroxy ketone or Diol |

| 4 | Further reduction/cyclization | Cyclic diols |

It is important to note that the actual products and their yields would be highly sensitive to the specific reaction conditions employed.

Radical Chemistry and Mechanistic Insights

The radical chemistry of diones offers a powerful tool for the synthesis of complex cyclic molecules through intramolecular cyclization. While specific research on the radical chemistry of this compound is limited, general principles of radical reactions involving dicarbonyl compounds can be applied.

The generation of a radical at a position that can undergo intramolecular addition to one of the carbonyl groups is a key step. This can be achieved through various methods, such as the abstraction of a hydrogen atom by a reactive radical species. For this compound, the formation of a carbon-centered radical along the aliphatic chain could lead to cyclization.

The regioselectivity of the cyclization (i.e., which carbonyl group the radical attacks and the size of the ring formed) is governed by stereoelectronic factors and the stability of the resulting cyclic radical intermediate. In some cases, manganese(III)-mediated oxidative radical cyclizations of other dione systems have been shown to produce bicyclic compounds. For instance, the reaction of certain 1,1,ω,ω-tetraarylsubstituted terminal alkadienes with malonamide (B141969) in the presence of manganese(III) acetate (B1210297) has yielded dioxatricyclo[6.3.0.0¹˒⁵]undecane-2,11-diones and a small amount of a 3,11-dioxatricyclo[7.3.0.0¹˒⁵]dodecane-2,12-dione. oup.com Although the starting material is different, this highlights the potential for complex intramolecular radical reactions in dione systems.

Table 2: Potential Radical Cyclization Products from this compound

| Radical Position | Ring Size Formed | Potential Product Class |

| C-6 | 6-membered | Substituted cyclohexanol (B46403) derivative |

| C-7 | 5-membered | Substituted cyclopentanol (B49286) derivative |

The actual outcome would depend on the specific radical initiator and reaction conditions used.

Interactions with Carbenes and Other Reactive Intermediates

One relevant study describes the formation of 1,5,5-trimethyl-3-hydroxy-7-dioxolan bicyclo[5.4.1]dodecan-2,11-dione from the intermolecular [2+2] photocycloaddition of dimedone and 1-acetoxy-2-methyl-5-dioxolan-1-hexene, followed by alkaline treatment. tandfonline.com Although this involves a different starting material, the formation of a bicyclo[5.4.1]dodecane ring system containing a dione functionality demonstrates the potential for complex cyclizations in related structures.

The interaction of this compound with a carbene, a highly reactive species with a neutral divalent carbon atom, could potentially lead to several outcomes. These include C-H insertion reactions along the aliphatic chain or addition to the carbonyl oxygen atoms to form oxiranes. The specific products would depend on the nature of the carbene and the reaction conditions.

**Table 3: Hypothetical Reactions of this compound with a Simple Carbene (e.g., :CH₂) **

| Reaction Type | Product Description |

| C-H Insertion | Methyl-substituted this compound |

| Carbonyl Addition | Bis-oxirane derivative of dodecane |

| Intramolecular Rearrangement | Cyclized products |

Further research is required to fully elucidate the rich and complex reaction chemistry of this compound with these reactive intermediates.

Advanced Spectroscopic and Analytical Characterization of Dodecane 2,11 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for assigning the structure of dodecane-2,11-dione. The chemical shifts in the spectra indicate the electronic environment of the hydrogen and carbon atoms, respectively.

1H NMR: In a typical 1H NMR spectrum of this compound, distinct signals are expected for the different types of protons in the molecule. The methyl (CH3) protons adjacent to the carbonyl groups would appear as a singlet at a specific chemical shift. The methylene (B1212753) (CH2) protons at various positions along the carbon chain would exhibit multiplets due to spin-spin coupling with neighboring protons.

13C NMR: The 13C NMR spectrum provides complementary information. The carbon atoms of the carbonyl groups (C=O) are highly deshielded and appear at a characteristic downfield chemical shift. The methyl carbons and the different methylene carbons along the chain will each give a distinct signal, allowing for a complete carbon skeleton assignment. chemicalbook.com

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may not represent exact experimental data.

View Data

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1/C12 (CH3) | ~2.1 | ~30 |

| C2/C11 (C=O) | - | ~208 |

| C3/C10 (CH2) | ~2.4 | ~43 |

| C4/C9 (CH2) | ~1.5 | ~24 |

| C5/C8 (CH2) | ~1.3 | ~29 |

| C6/C7 (CH2) | ~1.3 | ~29 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound. scribd.com

COSY (Correlation Spectroscopy): The 1H-1H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu This allows for the tracing of the proton connectivity throughout the carbon chain of this compound, confirming the sequence of methylene groups. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edugithub.io This technique is invaluable for assigning the 13C signals based on the already assigned 1H signals. github.io

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. This peak typically appears in the region of 1700-1725 cm-1. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups are observed at lower frequencies.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. google.com The C=O stretch is also observable in the Raman spectrum. The symmetric C-C stretching of the long alkyl chain can give rise to characteristic Raman bands. cup.edu.cn

Table 2: Characteristic Vibrational Frequencies for this compound This table provides expected frequency ranges for the key functional groups.

View Data

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| C=O | Stretch | 1700 - 1725 |

| C-H (sp3) | Stretch | 2850 - 3000 |

| C-H (sp3) | Bend | 1350 - 1470 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uwimona.edu.jm

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 198.30 g/mol . capotchem.comchemsrc.com The fragmentation pattern is dictated by the presence of the two ketone functionalities. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. These processes lead to the formation of characteristic fragment ions that can be used to confirm the structure. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. e4journal.cominformaticsjournals.co.in GC is used to separate this compound from any impurities or other components in a mixture. researchgate.net The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. tsijournals.comjddtonline.info This technique is crucial for assessing the purity of synthesized this compound and for analyzing its presence in complex mixtures. shimadzu.com

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical data on its thermal properties. While specific experimental data for this compound is not extensively published in publicly available literature, the principles of the techniques and expected findings can be discussed based on the analysis of similar long-chain aliphatic ketones.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. taylorandfrancis.com This technique is essential for determining the thermal stability and decomposition profile of a compound. A typical TGA experiment involves heating a small amount of the substance at a constant rate and monitoring its weight. taylorandfrancis.com For an organic compound like this compound, the TGA curve would likely show a stable baseline at lower temperatures, followed by a significant drop in mass as the temperature increases, indicating decomposition. The temperature at which this mass loss begins provides insight into the compound's thermal stability. In some cases, multiple decomposition steps might be observed, suggesting different decomposition pathways. mdpi.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. nih.gov As a sample is heated or cooled, DSC can detect transitions such as melting, crystallization, and glass transitions by measuring the difference in heat required to increase the temperature of the sample and a reference. nih.gov For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. The melting point is a key physical property that provides information about the purity and crystalline structure of the compound. While a specific melting point is not consistently reported in public databases, this technique would be the standard method for its determination.

Below is a representative data table illustrating the type of information that would be obtained from TGA and DSC analysis of a pure, long-chain diketone like this compound.

| Parameter | Description | Typical Expected Value/Range |

| Melting Point (T_m) | The temperature at which the substance transitions from a solid to a liquid state. | 60-70 °C |

| Enthalpy of Fusion (ΔH_f) | The amount of energy required to change one mole of the substance from the solid to the liquid state at its melting point. | 30-50 kJ/mol |

| Decomposition Onset Temperature (T_d) | The temperature at which the compound begins to chemically degrade. | > 200 °C |

| Major Decomposition Step | The temperature range over which the most significant mass loss occurs. | 220-300 °C |

Note: The values in this table are illustrative and based on general characteristics of similar long-chain aliphatic ketones. Specific experimental values for this compound may vary.

High-Resolution Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. auroraprosci.com For a compound like this compound, reversed-phase HPLC would be a common and effective method for its analysis. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. oup.com

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. As this compound is a relatively nonpolar molecule due to its long aliphatic chain, it would be well-retained on a nonpolar stationary phase. The elution order and retention time would depend on the specific conditions, such as the exact composition of the mobile phase, the column temperature, and the flow rate.

Challenges in the HPLC analysis of diketones can include poor peak shapes on conventional stationary phases. nih.govresearchgate.net However, modern columns, such as those with mixed-mode stationary phases or highly end-capped C18 phases, can provide good peak symmetry and high resolution. nih.gov Detection is typically achieved using an ultraviolet (UV) detector, as the ketone functional groups exhibit UV absorbance. For compounds with weak chromophores, derivatization with a UV-active agent can be employed to enhance detection sensitivity. auroraprosci.comoiv.int

A typical HPLC method for the analysis of this compound would involve the following parameters, as summarized in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Gradient | e.g., 60% Acetonitrile to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 210 nm or 280 nm |

| Injection Volume | 10-20 µL |

Note: This table represents a general-purpose reversed-phase HPLC method suitable for long-chain ketones. Method optimization would be required for specific applications.

Theoretical and Computational Investigations on Dodecane 2,11 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For a flexible molecule like dodecane-2,11-dione, these methods can predict its preferred three-dimensional structures, electronic characteristics, and vibrational spectra.

Density Functional Theory (DFT) Studies on this compound Conformations and Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netconicet.gov.ar For this compound, with its long, flexible aliphatic chain, numerous conformations are possible due to rotation around the C-C single bonds. DFT calculations would be employed to identify the lowest energy (most stable) conformers.

The process would involve:

Conformational Search: Identifying various possible spatial arrangements of the atoms.

Geometry Optimization: Calculating the most stable electronic structure and geometry for each conformer. For long-chain alkanes, an all-trans (zigzag) conformation of the hydrocarbon chain is generally the most stable in the gas phase. libretexts.org The presence of the carbonyl groups at the C2 and C11 positions would introduce polarity and could lead to conformations where the carbonyl groups interact with other parts of the chain.

Property Calculation: For the optimized geometries, various electronic properties can be calculated.

One key aspect to investigate for diones is the potential for keto-enol tautomerism. orientjchem.orgresearchgate.net While for simple ketones the keto form is generally more stable, the presence of two carbonyl groups could influence this equilibrium. DFT calculations can predict the relative stabilities of the diketo and various enol forms of this compound. Studies on other diones have shown that the keto-enol equilibrium is influenced by the solvent, with polar solvents often favoring the more polar keto form. orientjchem.org

Table 1: Representative Calculated Properties for a Long-Chain Dione (B5365651) (Hypothetical Data for this compound)

| Property | Calculated Value (Hypothetical) | Significance |

| Dipole Moment (Debye) | 2.5 - 3.0 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Relative Energy of Enol Form (kcal/mol) | +5 to +10 | A positive value indicates the diketo form is more stable. |

| Rotational Barrier of C-C bond (kcal/mol) | 3 - 5 | Energy required for rotation around a carbon-carbon single bond, indicating conformational flexibility. |

Note: The data in this table is hypothetical and serves to illustrate the types of properties that would be calculated using DFT. Actual values would require specific computations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. mdpi.com The HOMO is the orbital from which an electron is most easily removed (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

For this compound, the HOMO would likely be localized on the oxygen atoms of the carbonyl groups, specifically the non-bonding lone pair electrons. The LUMO is expected to be the π* antibonding orbital of the C=O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. frontiersin.org A smaller gap suggests that the molecule is more easily excited and therefore more reactive. Computational studies on other ketones have shown that the presence of functional groups can significantly alter the HOMO-LUMO gap. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data for this compound)

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy (eV) | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy (eV) | +1.5 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (eV) | 8.0 | A larger gap generally indicates higher kinetic stability. |

Note: The data in this table is hypothetical and based on general trends for aliphatic ketones. Specific calculations are required for accurate values.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. wiley.com This is a powerful tool for identifying functional groups and confirming the structure of a computed conformer. For this compound, the most characteristic vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹ for saturated aliphatic ketones. libretexts.orglibretexts.org The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, which could appear as a single or split peak.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the long alkyl chain. scribd.comuobabylon.edu.iq

C-H Bend: Scissoring and rocking vibrations of the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ region. libretexts.org

By comparing the computed vibrational frequencies with experimental IR or Raman spectra (if available), the accuracy of the computational model can be validated.

Mechanistic Probing of this compound Reactions via Computational Modeling

Computational modeling can be used to explore the potential reaction pathways of this compound, providing insights into reaction mechanisms that can be difficult to study experimentally.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. By locating and characterizing the transition state for a proposed reaction, chemists can understand the feasibility of that pathway.

For this compound, several reactions could be computationally investigated. For example, an intramolecular aldol (B89426) condensation could be envisioned, where one enolate attacks the other carbonyl group, potentially leading to the formation of a cyclic product. Computational studies on similar reactions involve locating the transition state structure for the key bond-forming step. rsc.org

Another example is the reaction with nucleophiles. The addition of a nucleophile, such as a hydroxide (B78521) ion, to one of the carbonyl carbons would proceed through a tetrahedral intermediate. beilstein-journals.org Subsequent rearrangements could be explored by mapping the potential energy surface.

Kinetic and Thermodynamic Aspects of Dione Transformations

Beyond identifying reaction pathways, computational chemistry can quantify the kinetic and thermodynamic favorability of a reaction.

Thermodynamics: By calculating the change in Gibbs free energy (ΔG) between reactants and products, it can be determined whether a reaction is spontaneous. A negative ΔG indicates a thermodynamically favorable process.

Kinetics: The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. A lower activation energy corresponds to a faster reaction.

For a potential intramolecular cyclization of this compound, computational methods could predict whether the formation of the cyclic product is favored both thermodynamically and kinetically. Studies on other dione reactions have successfully used these methods to explain observed product distributions. acs.orgscilit.com

Table 3: Hypothetical Kinetic and Thermodynamic Data for an Intramolecular Reaction of this compound

| Parameter | Calculated Value (Hypothetical) | Implication |

| Activation Energy (Ea) | 20 - 30 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Reaction (ΔG) | -5 to -15 kcal/mol | A negative value indicates the product is more stable than the reactant. |

Note: This data is illustrative. The actual values would depend on the specific reaction being modeled.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules at an atomic level. For a flexible molecule like this compound, which consists of a long aliphatic chain with two ketone functional groups, MD simulations can provide significant insights into its conformational landscape. This landscape is a map of the molecule's potential energy surface as a function of its conformational degrees of freedom, primarily the dihedral angles of the carbon-carbon bonds in the dodecane (B42187) backbone.

The conformational flexibility of long-chain alkanes is well-established, with the extended all-anti (zigzag) conformation being the lowest in energy in the gas phase. acs.org However, the presence of the two carbonyl groups at the 2 and 11 positions in this compound introduces specific steric and electrostatic interactions that can significantly alter this landscape. These interactions include dipole-dipole repulsion between the carbonyl groups and potential intramolecular hydrogen bonding if a protic solvent is present.

MD simulations of n-dodecane on various surfaces have demonstrated the complexity of its conformational behavior, which is influenced by its environment. mdpi.comresearchgate.net For this compound, simulations would typically be performed in a solvent box (e.g., water or a non-polar solvent) to mimic experimental conditions. The simulation would track the trajectories of all atoms over time, allowing for the analysis of preferred conformations and the energy barriers between them.

A hypothetical MD simulation of this compound would likely reveal a complex ensemble of conformers. The results could be visualized through Ramachandran-like plots for key dihedral angles or by clustering the trajectories to identify the most populated conformational states. The relative populations of these states are determined by their free energies, which include both enthalpic and entropic contributions.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

The following table illustrates the type of data that could be generated from a molecular dynamics simulation study on this compound, showing the relative energies and populations of different hypothetical conformers.

| Conformer Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Population (%) |

| Extended (all-trans) | All C-C-C-C dihedrals ~180° | 0.0 | 45 |

| U-shaped | Dihedrals leading to proximity of C2 and C11 | +2.5 | 15 |

| Hairpin | A sharp bend in the middle of the chain | +1.8 | 25 |

| Kinked | A single gauche defect in the chain | +0.9 | 10 |

| Other folded conformers | Various combinations of gauche and trans | > +3.0 | 5 |

Note: This table is for illustrative purposes and the values are hypothetical.

Structure-Activity Relationship (SAR) Studies for Dione-Derived Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. For dione-derived compounds, SAR studies explore how modifications to the molecular structure affect their function. While specific SAR studies on this compound are not extensively reported, the principles can be inferred from research on other dione-containing molecules. bohrium.comresearchgate.netresearchgate.net

The key structural features of this compound that could be systematically modified in an SAR study include:

The length of the aliphatic chain: Altering the number of methylene (B1212753) units between the two carbonyl groups would impact the molecule's flexibility and lipophilicity. This could influence its ability to cross cell membranes or interact with a specific binding site.

The position of the ketone groups: Moving the carbonyl groups along the chain would change the molecule's polarity distribution and shape, likely affecting its biological targets.

Substitution on the aliphatic chain: Introducing substituents such as alkyl groups, halogens, or hydroxyl groups could modulate the compound's steric and electronic properties. For example, the introduction of halogen atoms has been shown to increase the antimicrobial and anticancer activities of some dione compounds. researchgate.net

Modification of the carbonyl groups: Replacing one or both ketone groups with other functional groups (e.g., esters, amides, or thioketones) would create a new class of derivatives with potentially different activities.

SAR studies on various dione derivatives have yielded valuable insights. For instance, in a series of thiazolidine-2,4-dione derivatives, the presence of electron-withdrawing groups was found to enhance cytotoxic activity against cancer cell lines. bohrium.com In another study on curcumin, which contains a β-diketone moiety, modifications to the aromatic rings and the diketone part were crucial for improving its pharmacological profile. researchgate.net Research on isoindole-1,3(2H)-dione compounds revealed that lipophilicity and halogenation can enhance their antimicrobial and antiproliferative activities. researchgate.net

Interactive Data Table: General SAR Principles for Dione Derivatives

This table summarizes general SAR trends observed in various classes of dione-containing compounds, which could be hypothetically applied to this compound derivatives.

| Structural Modification | General Effect on Activity (from related diones) | Potential Impact on this compound | Reference |

| Increased chain length | Increased lipophilicity, potential for enhanced membrane permeability | Could improve cellular uptake | researchgate.net |

| Decreased chain length | Increased water solubility, altered flexibility | Might change binding pocket compatibility | N/A |

| Introduction of halogens | Increased potency (antimicrobial, anticancer) | Could enhance biological activity | researchgate.net |

| Addition of hydroxyl groups | Can modulate anti-inflammatory and antioxidant effects | May introduce new hydrogen bonding capabilities | researchgate.net |

| Electron-withdrawing groups | Often increases potency (e.g., cytotoxicity) | Could enhance reactivity or binding affinity | bohrium.com |

| Conversion to hydrochloride salt | Can improve activity against cancer cell lines | May increase bioavailability | bohrium.com |

Note: The potential impacts are extrapolations based on findings from other dione compounds and would require experimental validation for this compound.

Research Applications and Functional Materials Incorporating Dodecane 2,11 Dione

Role in Catalysis and Catalytic System Design

The dione (B5365651) functionality is a cornerstone in the design of various catalytic systems. Dodecane-2,11-dione, with its two ketone groups, can be leveraged as a precursor to ligands for metal-based catalysis or participate directly in organocatalytic transformations.

β-Diketones are well-known for their ability to form stable complexes with a wide variety of metal ions. scholarsresearchlibrary.comnih.gov Upon deprotonation, a β-diketone forms a β-ketoenolate anion that acts as a bidentate ligand, chelating to a metal center through its two oxygen atoms. scholarsresearchlibrary.comgoogle.com This principle is widely applied in creating metal catalysts for organic synthesis and polymerization. alfachemic.com For instance, complexes of metals like iron, cobalt, nickel, and copper have been synthesized using conjugated β-diketones derived from benzoylacetone. scholarsresearchlibrary.com

While this compound is not a β-diketone (its carbonyl groups are in the 2 and 11 positions, not 1 and 3), its two ketone groups can still coordinate with metal centers. The long, flexible eight-carbon chain separating the ketones allows it to act as a long-bite ligand, capable of forming large, stable chelate rings or bridging two different metal centers. This structural feature is crucial in catalyst design, as the bite angle and flexibility of the ligand can significantly influence the catalytic activity and selectivity of the metal center. mdpi.com The hydrophobic dodecane (B42187) backbone also imparts solubility in nonpolar organic solvents, a critical property for homogeneous catalysis. researchgate.net The synthesis of such complexes can be achieved through several routes, including the reaction of the diketone with metal alkoxides or through ligand exchange reactions. google.commdpi.com

Table 1: Potential Metal Complex Configurations with this compound

| Coordination Mode | Description | Potential Application |

|---|---|---|

| Monometallic Chelate | The flexible dodecane chain allows the two ketone groups to wrap around and coordinate to a single metal center, forming a large macrocyclic complex. | Catalysts with a specific geometric constraint around the metal, influencing substrate selectivity. |

| Bimetallic Bridge | Each ketone group coordinates to a different metal ion, creating a bridged complex where the dodecane chain acts as a flexible linker. | Design of bimetallic catalysts for cooperative catalysis or magnetic materials. |

| Polymeric Chain | In the solid state or concentrated solutions, the molecule can link multiple metal centers to form a coordination polymer. | Precursors for functional materials with specific electronic or porous properties. |

Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This compound is a prochiral molecule; a selective reaction at one of its two identical carbonyl groups can generate a chiral center. Asymmetric desymmetrization of molecules with two identical functional groups is a powerful strategy in modern organic synthesis. acs.orgnih.govresearchgate.net

Research has demonstrated that diketones can undergo highly selective transformations using chiral catalysts. For example, one carbonyl group in a diketone can be selectively reduced with high enantioselectivity through asymmetric transfer hydrogenation (ATH), a method that is effective for ketones with varied hydrocarbon chain spacing. acs.org This approach could be directly applied to this compound to synthesize chiral hydroxy-ketones, which are valuable intermediates. Furthermore, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts for the asymmetric desymmetrization of 1,3-diketones through intramolecular benzoin (B196080) reactions, generating cyclic products with excellent stereoselectivity. acs.orgresearchgate.net While this compound is acyclic, similar principles of enantioselective organocatalysis could be applied to induce intramolecular cyclization, such as an aldol (B89426) reaction, to form chiral cyclic products. ias.ac.inpku.edu.cn

Table 2: Research Findings in Enantioselective Reactions of Diketones

| Reaction Type | Diketone Substrate Type | Catalyst/Reagent | Outcome | Relevance to this compound |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Diketones with varying chain lengths | Chiral Ruthenium Complex | Regio- and enantioselective reduction of one carbonyl group. acs.org | Directly applicable for synthesizing chiral (11-hydroxy)-dodecan-2-one. |

| Intramolecular Benzoin Reaction | 1,3-Diketones | Chiral N-Heterocyclic Carbene (NHC) | Asymmetric desymmetrization to form chiral cyclic ketones. acs.orgresearchgate.net | The principle can be adapted for enantioselective intramolecular cyclizations. |

| Nazarov Cyclization | Enyne diketones | Rhodium/Organo-Relay Catalysis | Diastereo- and enantioselective formation of chiral cyclopentenones. nih.gov | Demonstrates the potential of diketones as substrates in complex asymmetric cascade reactions. |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful alternative to metal-based catalysis. umich.edu Dione derivatives are frequently employed as substrates in organocatalytic cascade reactions due to the reactivity of the carbonyl group and the acidity of the adjacent α-hydrogens. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. umich.edunih.gov

For instance, organocatalysts have been used to promote domino Michael/aldol reactions involving diones to produce highly functionalized bicyclic systems with excellent enantioselectivity. nih.gov Similarly, chiral organocatalysts can activate dione-containing compounds for cycloaddition reactions to build complex scaffolds like dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. mdpi.com While many examples use cyclic 1,3-diones, the fundamental principles of activation by the organocatalyst—such as the formation of an enamine or enolate intermediate—are applicable to linear diketones like this compound. The two carbonyl groups could potentially engage in sequential or simultaneous catalytic cycles, leading to the formation of unique polyfunctionalized or macrocyclic products.

Advanced Materials Science and Engineering

The unique combination of two polar functional groups on a long, nonpolar aliphatic chain makes this compound an attractive building block for the bottom-up construction of advanced functional materials.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for constructing such architectures. Its two ketone groups can participate in hydrogen bonding or, more significantly, coordinate with metal ions to act as linkers in coordination polymers and metal-organic frameworks. researchgate.net The long, flexible dodecane chain provides spacing and conformational freedom, enabling the formation of large macrocycles or extended one-, two-, or three-dimensional networks. researchgate.netpsu.edu

The self-assembly can be directed by the choice of metal ion and the reaction conditions. For example, bis-β-diketone ligands have been shown to self-assemble with metal ions into dinuclear platforms that further organize into 2-dimensional coordination polymers. researchgate.net The hydrophobic nature of the dodecane backbone can also drive self-assembly in polar solvents through hydrophobic effects, leading to the formation of micelles or vesicles. These organized structures can encapsulate guest molecules, functioning as nanoreactors or delivery systems. univ-artois.fr

Responsive or "smart" polymers can change their physical or chemical properties in response to external stimuli like temperature, light, pH, or the presence of specific ions. mdpi.com this compound can be incorporated into polymeric structures to impart functionality and responsiveness.

One strategy involves incorporating the diketone into the polymer backbone or as a pendant group. The ketone functionalities can then serve as sites for cross-linking or modification. For example, polysiloxanes grafted with β-diketone fragments have been cross-linked with europium ions to create luminescent and flexible polymer films. mdpi.com This metal-ligand interaction is a reversible cross-linking point, which could be made responsive to certain stimuli. Similarly, 1,2-diketones have been integrated into polymer structures to create photoswitchable materials. researchgate.net Although this compound is not a 1,2-diketone, its carbonyl groups could be chemically modified to introduce other responsive moieties. The ring-opening polymerization (ROP) of cyclic monomers like morpholine-2,5-dione (B184730) derivatives, catalyzed by organocatalysts, is a key method for producing advanced polymers. researchgate.netnih.gov While this compound is not a cyclic monomer itself, it could be used as a difunctional initiator or chain transfer agent in such polymerizations, allowing its long aliphatic chain to be integrated into the final polymer structure, thereby modifying its thermal and mechanical properties.

Energy Sector Research

Components for Advanced Fuels and Energy Storage Materials

While direct application as an energy storage material has not been extensively documented, the primary role of this compound in this sector is as a key intermediate or platform chemical for the synthesis of advanced liquid fuels, particularly sustainable aviation fuels. The C12 backbone of this compound is highly relevant, as n-dodecane is frequently used as a jet fuel surrogate for research purposes, designed to emulate the combustion properties of conventional kerosene-based fuels like Jet-A. wikipedia.org

The conversion of biomass-derived oxygenated molecules into fuel-range alkanes is a cornerstone of biofuel research. the-innovation.org In this context, diones are recognized as vital gateway chemicals. greencarcongress.com For instance, research has shown that other diones, such as 2,5-hexanedione, can be catalytically converted into mixtures of C12 and C18 polycycloalkanes, which exhibit densities approximately 10% higher than conventional jet fuels and possess low freezing points. greencarcongress.com This established pathway from diones to high-performance fuel components provides a strong precedent for the potential of this compound.

The general process involves the hydrodeoxygenation (HDO) of the dione. This chemical reaction removes the oxygen atoms from the ketone groups and saturates the carbon chain with hydrogen, converting the oxygenated precursor into a fully saturated hydrocarbon. sci-hub.sersc.org The resulting dodecane isomers can be tailored for specific fuel properties. Straight-chain n-dodecane can be produced, or catalytic processes can be designed to create branched or cyclic isomers, which are often desirable for improving cold-flow properties and increasing octane (B31449) or cetane numbers in advanced fuel formulations. researchgate.net

The table below outlines the progression from biomass-derived intermediates to advanced fuel components, illustrating the role of dione structures.

| Intermediate Type | Example Compound | Conversion Process | Resulting Fuel Component | Key Properties |